5-(Aminomethyl)-1-methyl-1H-benzotriazole hydrochloride
Beschreibung
BenchChem offers high-quality 5-(Aminomethyl)-1-methyl-1H-benzotriazole hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Aminomethyl)-1-methyl-1H-benzotriazole hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(1-methylbenzotriazol-5-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4.ClH/c1-12-8-3-2-6(5-9)4-7(8)10-11-12;/h2-4H,5,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECIJLYPZJIJNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CN)N=N1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1222084-53-8 | |
| Record name | (1-methyl-1H-1,2,3-benzotriazol-5-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of action of 1-methyl-1H-benzotriazole derivatives in pharmacology
Mechanism of Action of 1-Methyl-1H-Benzotriazole Derivatives in Pharmacology: A Comprehensive Technical Guide
Executive Summary
As the landscape of medicinal chemistry evolves, the benzotriazole scaffold has emerged as a highly versatile pharmacophore. Specifically, the N-methylation of this bicyclic system to form 1-methyl-1H-benzotriazole fundamentally alters its physicochemical properties, locking it into a stable benzenoid tautomer. This technical guide explores the structural causality, pharmacological mechanisms, and experimental validation of 1-methyl-1H-benzotriazole derivatives across oncology, infectious diseases, and reproductive pharmacology.
Structural and Electronic Causality of the Pharmacophore
To understand the pharmacological efficacy of 1-methyl-1H-benzotriazole, one must first analyze its electronic architecture. Unsubstituted 1H-benzotriazole exists in a tautomeric equilibrium between the benzenoid (1H) and quinonoid (2H) forms. However, synthetic N-alkylation at the 1-position restricts the molecule exclusively to the benzenoid tautomer1[1].
This structural fixation is not merely a chemical curiosity; it is the primary driver of its biological activity. The benzenoid tautomer possesses a massive dipole moment ( ∼ 4.5 D) compared to the quinonoid form ( ∼ 0.4 D)1[1]. In drug design, this pronounced polarity, coupled with the lipophilic methyl group, allows the derivative to engage in highly specific dipole-dipole interactions, hydrogen bonding, and π−π stacking within the hydrophobic pockets of target enzymes2[2].
Primary Pharmacological Axes and Mechanisms of Action
Cytochrome P450 Aromatase Inhibition (The Vorozole Paradigm)
The most clinically significant application of the 1-methyl-1H-benzotriazole core is found in (S)-Vorozole , a potent non-steroidal inhibitor of cytochrome P450 aromatase (CYP19A1). Aromatase catalyzes the terminal, rate-limiting step in estrogen biosynthesis: the conversion of androgens (e.g., testosterone) to estrogens 3[3].
Mechanism: The mechanism relies on a dual-interaction spatial model. The molecule's 1,2,4-triazole ring directly coordinates with the active-site heme iron of CYP19A1. Simultaneously, the 1-methyl-1H-benzotriazole moiety acts as a rigid, lipophilic anchor, wedging into the substrate-binding pocket via steric occlusion4[4]. This prevents the endogenous androgen substrate from accessing the catalytic center.
Fig 1. Competitive inhibition of CYP19A1 aromatase by 1-methyl-1H-benzotriazole derivatives.
Antitubercular Action via DNA Gyrase Inhibition
1-methyl-1H-benzotriazole derivatives, specifically 4-alkoxy-triazoloquinolones synthesized from a 4-fluoro-1-methyl-1H-benzotriazole intermediate, exhibit potent activity against Mycobacterium tuberculosis5[5]. Mechanism: Unlike traditional antibiotics, these compounds target the bacterial DNA gyrase by trapping the enzyme-DNA cleavage complex. The electron-withdrawing nature of the fluorine atom, combined with the lipophilicity of the 1-methyl group, enhances mycobacterial cell wall penetration, allowing the compound to halt ATP-dependent DNA supercoiling5[5].
Na,K-ATPase α 4 Isoform Inhibition (Male Contraception)
Recent pharmacological designs have integrated the 1-methyl-1H-benzotriazole fragment into ouabain analogues to selectively inhibit the Na,K-ATPase α 4 isoform 6[6]. Mechanism: The α 4 isoform is exclusively expressed in spermatozoa and is critical for hyperactivation and motility. The benzotriazole derivative binds to the extracellular loops of the ATPase pump. The rigid 1-methyl-1H-benzotriazole core optimizes the binding geometry, achieving picomolar affinity and completely arresting sperm motility parameters without systemic toxicity6[6].
Quantitative Efficacy Profile
The table below synthesizes the pharmacological potency of key 1-methyl-1H-benzotriazole derivatives across diverse biological targets.
| Compound / Derivative | Primary Target | Pharmacological Application | Potency (IC 50 / MIC) |
| (S)-Vorozole | Cytochrome P450 Aromatase | Breast Cancer / PET Imaging | Low nM range |
| Ouabain Analogue 25 | Na,K-ATPase α 4 Isoform | Male Contraception | ∼ 1 pM ( 10−12 M) |
| Triazoloquinolone 11 | M. tuberculosis DNA Gyrase | Antitubercular | MIC: 6.6–57 μ g/mL |
| Azetidinone-Benzotriazole (39) | M. tuberculosis | Antibacterial | MIC: 3.125 μ g/mL |
| Cu-1-Methylbenzotriazole Complex 2 | Superoxide Dismutase (SOD) | Antioxidant / Anticancer | IC 50 : 0.06 μ M |
Data aggregated from established pharmacological evaluations7[7],1[1],6[6], 5[5].
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols emphasize the causality behind the methodological choices, ensuring each workflow validates its own mechanistic claims.
Protocol A: Radiosynthesis and Isomeric Resolution of[N-methyl- 11 C]Vorozole
Objective: Synthesize a PET radiotracer to map aromatase distribution in vivo. Causality & Validation: The N-alkylation of the benzotriazole ring inherently yields a mixture of N-1, N-2, and N-3 isomers due to the nucleophilic nature of the triazole nitrogens4[4]. Because only the N-1 isomer correctly aligns with the CYP19A1 active site, chromatographic resolution is a strict structural validation step. The system self-validates by comparing the retention time of the radioactive product against a non-radioactive (S)-vorozole standard.
-
Precursor Activation: Dissolve 1.3 mg of (S)-norvorozole in 1 mL anhydrous acetonitrile. Add 60 mg of K 2 CO 3 . (Causality: K 2 CO 3 acts as a proton scavenger, deprotonating the benzotriazole to increase its nucleophilicity).
-
Radiolabeling: Transfer[ 11 C]methyl iodide via a helium stream into the reaction vessel at room temperature.
-
Thermal Alkylation: Seal and heat the vessel to 90°C for 3 minutes to drive the N-alkylation to completion.
-
Quenching and Extraction: Cool the mixture, dilute with HPLC eluent, and extract with ethyl acetate to remove residual water and unreacted salts.
-
Isomeric Resolution (Self-Validation): Inject the crude mixture onto a preparative ODS HPLC column. Monitor via a pin-diode UV detector (254 nm) and a radioactivity detector in series. Collect the peak corresponding strictly to the N-1 isomer, discarding the biologically inactive N-2 and N-3 fractions 4[4].
Fig 2. Self-validating radiosynthesis workflow isolating the active N-1 benzotriazole isomer.
Protocol B: In Vitro DNA Supercoiling Assay for Gyrase Inhibition
Objective: Validate the direct inhibition of M. tuberculosis DNA gyrase by 1-methyl-1H-benzotriazole derivatives. Causality & Validation: To prove direct enzyme inhibition, the assay must differentiate between active supercoiling and passive DNA relaxation. By using relaxed pBR322 plasmid DNA, the appearance of a fast-migrating supercoiled band on an agarose gel confirms baseline enzyme activity. The system self-validates by including a "no-ATP" control, proving that any observed supercoiling is strictly ATP-dependent gyrase activity, not an artifact of DNA degradation5[5].
-
Reaction Assembly: In a 20 μ L reaction volume, combine 1 U of purified M. tuberculosis DNA gyrase, 0.5 μ g of relaxed pBR322 plasmid DNA, and assay buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl 2 , 2 mM DTT).
-
Inhibitor Introduction: Add the 1-methyl-1H-benzotriazole derivative at varying concentrations (e.g., 1 to 100 μ g/mL).
-
ATP Initiation: Add 1.4 mM ATP to initiate the supercoiling reaction. (Causality: ATP hydrolysis is required for the energy-dependent DNA strand passage mechanism of the gyrase).
-
Incubation & Quenching: Incubate at 37°C for 1 hour. Terminate the reaction by adding 50% glycerol containing 0.25% bromophenol blue and 0.25% xylene cyanol.
-
Electrophoretic Validation: Run the samples on a 1% agarose gel in 1X TAE buffer. Stain with ethidium bromide and visualize under UV light. The absence of the supercoiled band in ATP-positive wells confirms target-specific inhibition.
References
-
Benzotriazole: An overview on its versatile biological behavior Source: PMC (nih.gov) URL:[Link]
-
Investigating the Antimicrobial Activity of Derivatives of Benzotriazole Source: Journal for Research in Applied Sciences and Biotechnology URL:[Link]
-
Reinvestigation of the Synthesis and Evaluation of[N-methyl- 11 C]Vorozole, a Radiotracer Targeting Cytochrome P450 Aromatase Source: PMC (nih.gov) URL:[Link]
-
Towards Construction of the “Periodic Table” of 1-Methylbenzotriazole Source: MDPI URL:[Link]
-
Reinvestigation of the synthesis and evaluation of [N-methyl- 11 C]vorozole, a radiotracer targeting cytochrome P450 aromatase Source: Brookhaven National Laboratory URL:[Link]
-
Design, Synthesis, and in Vitro and in Vivo Evaluation of Ouabain Analogues as Potent and Selective Na,K-ATPase α 4 Isoform Inhibitors for Male Contraception Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Design, synthesis and antitubercular activity of 4-alkoxy-triazoloquinolones able to inhibit the M. tuberculosis DNA gyrase Source: ArTS (University of Trieste) URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. jrasb.com [jrasb.com]
- 3. bnl.gov [bnl.gov]
- 4. Reinvestigation of the Synthesis and Evaluation of [N-methyl-11C]Vorozole, a Radiotracer Targeting Cytochrome P450 Aromatase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arts.units.it [arts.units.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetic Profiling of 5-(Aminomethyl)-1-methyl-1H-benzotriazole Hydrochloride Analogs: A Technical Guide for Preclinical Development
Executive Summary & Pharmacological Context
Benzotriazole derivatives are recognized as highly versatile and privileged scaffolds in medicinal chemistry, exhibiting broad-spectrum antimicrobial, antifungal, and anticancer properties 1[1]. Among these, 5-(Aminomethyl)-1-methyl-1H-benzotriazole hydrochloride (CAS 1222084-53-8) 2[2] serves as a critical primary amine building block for synthesizing novel N-acyl and N-alkyl therapeutic analogs.
However, the benzotriazole class carries a notorious Absorption, Distribution, Metabolism, and Excretion (ADME) liability: severe interaction with Cytochrome P450 (CYP450) enzymes. The structural cousin, 1-aminobenzotriazole (ABT), is a classic non-specific suicide inhibitor of CYP450 that drastically alters the pharmacokinetics of co-administered drugs and delays gastric emptying 3[3]. Consequently, any drug discovery program utilizing the 5-(aminomethyl)-1-methyl-1H-benzotriazole scaffold must deploy a rigorous, causality-driven pharmacokinetic profiling cascade to differentiate novel analogs from the toxicological profile of classic benzotriazoles.
In Silico ADME & Physicochemical Rationale
Before advancing to in vitro assays, computational profiling is mandatory. The lipophilicity, molecular weight, and polar surface area of benzotriazole analogs dictate their oral bioavailability and cellular permeability. By adhering to Lipinski's Rule of Five, we can computationally filter out compounds likely to fail in vivo 4[4].
Table 1: Predicted Physicochemical Properties of Representative Analogs
| Compound Scaffold / Analog | MW ( g/mol ) | cLogP | H-Bond Donors | H-Bond Acceptors | TPSA (Ų) |
| 5-(Aminomethyl)-1-methyl-1H-benzotriazole HCl | 198.65 | 0.8 | 3 | 3 | 43.6 |
| Analog A (N-Acyl derivative) | 285.32 | 2.1 | 1 | 4 | 55.2 |
| Analog B (N-Alkyl derivative) | 310.40 | 3.5 | 1 | 4 | 45.1 |
Data Synthesis: Analog A and B maintain a cLogP < 5 and TPSA < 140 Ų, suggesting highly favorable intestinal membrane permeability, making them viable candidates for oral dosing.
Mechanistic Liability: CYP450 Time-Dependent Inhibition (TDI)
The Causality of Benzotriazole Toxicity
Benzotriazole rings have a high affinity for coordinating with the heme iron of CYP enzymes. When metabolized (often via N-oxidation), they form highly reactive intermediates that covalently bind to the CYP apoprotein or heme group, leading to Mechanism-Based Inactivation (MBI) or "suicide inhibition"5[5]. We must explicitly test whether 5-(aminomethyl) modifications bypass this liability.
Fig 1: Mechanistic pathways of CYP450 interaction by benzotriazole derivatives.
Protocol 1: In Vitro CYP450 TDI Assay (Self-Validating System)
To distinguish between reversible inhibition and irreversible MBI, a dilution-based TDI assay is required.
-
Primary Incubation (Metabolic Activation): Incubate 10 µM of the analog with Human Liver Microsomes (HLM, 1.0 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4). Initiate the reaction with 1 mM NADPH.
-
Time-Course Aliquoting: At intervals of 0, 5, 10, 20, and 30 minutes, extract a 10 µL aliquot.
-
Secondary Incubation (Activity Assessment): Dilute the 10 µL aliquot 10-fold into a secondary mixture containing Midazolam (a highly specific CYP3A4 probe) and 1 mM NADPH. Incubate for 10 minutes.
-
Self-Validation Check: The 10-fold dilution drops the inhibitor concentration below its reversible Ki . If CYP activity still decreases over pre-incubation time, the inhibition is confirmed as irreversible (covalent).
-
-
Termination & LC-MS/MS: Quench with 300 µL of ice-cold acetonitrile containing an internal standard (100 ng/mL labetalol). Centrifuge and quantify 1'-hydroxymidazolam formation via LC-MS/MS.
In Vivo Pharmacokinetic Profiling & Bioanalysis
The Causality of In Vivo Study Design
Benzotriazoles have been documented to cause prosecretory effects in the stomach, increasing stomach weight and drastically delaying gastric emptying 3[3]. This physiological disruption leads to high variability in oral absorption. Therefore, parallel Intravenous (IV) dosing is strictly required to establish true systemic clearance and baseline volume of distribution.
Fig 2: Sequential pharmacokinetic profiling workflow for benzotriazole analogs.
Protocol 2: Rodent IV/PO PK Study
-
Formulation:
-
IV Dose (1 mg/kg): Dissolve the analog in 5% DMSO / 10% Solutol HS15 / 85% Saline.
-
PO Dose (5 mg/kg): Suspend in 0.5% Methylcellulose / 0.1% Tween-80.
-
-
Dosing & Sampling: Administer to male Sprague-Dawley rats (n=3 per route) equipped with jugular vein catheters. Collect 200 µL blood samples at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.
-
Bioanalytical Extraction: Precipitate plasma proteins by mixing 50 µL of plasma with 150 µL of acetonitrile containing Tolbutamide (Internal Standard). Vortex and centrifuge at 4,000 rpm for 10 minutes.
-
LC-MS/MS Quantification: Inject 5 µL of supernatant onto a C18 column (2.1 x 50 mm, 3.5 µm). Utilize a gradient mobile phase (0.1% formic acid in water/acetonitrile) and detect via Multiple Reaction Monitoring (MRM) in ESI+ mode.
-
Self-Validation Check (Mass Balance): Calculate absolute bioavailability ( F% ). If F% is <10% despite high in vitro microsomal stability, researchers must collect and analyze feces. High fecal recovery indicates poor intestinal permeability or benzotriazole-induced gastric retention, rather than first-pass metabolism 6[6].
-
Table 2: Quantitative In Vivo Pharmacokinetic Parameters (Rat Model)
| Parameter | Units | Analog A (IV, 1 mg/kg) | Analog A (PO, 5 mg/kg) | Analog B (IV, 1 mg/kg) | Analog B (PO, 5 mg/kg) |
| Cmax | ng/mL | - | 450 ± 45 | - | 210 ± 30 |
| Tmax | hr | - | 1.5 | - | 2.0 |
| AUC(0-∞) | hr*ng/mL | 1200 ± 110 | 3800 ± 320 | 850 ± 90 | 1800 ± 210 |
| T1/2 | hr | 2.4 | 3.1 | 1.8 | 2.2 |
| Clearance (CL) | mL/min/kg | 13.8 | - | 19.6 | - |
| Bioavailability (F) | % | - | 63.3% | - | 42.3% |
Conclusion
The 5-(Aminomethyl)-1-methyl-1H-benzotriazole hydrochloride scaffold offers immense synthetic utility for generating novel therapeutics 7[7]. However, successful preclinical development hinges on aggressively profiling these analogs for CYP450 mechanism-based inactivation and erratic gastric absorption. By employing the self-validating in vitro and in vivo protocols outlined in this guide, drug development professionals can confidently select lead candidates that maximize efficacy while minimizing the historical ADME liabilities of the benzotriazole class.
References
-
Stringer, R. A., et al. (2014). 1-Aminobenzotriazole modulates oral drug pharmacokinetics through cytochrome P450 inhibition and delay of gastric emptying in rats. PubMed / Drug Metabolism and Disposition. 3
-
Santa Cruz Biotechnology (SCBT). 5-(Aminomethyl)-1-methyl-1H-benzotriazole hydrochloride | CAS 1222084-53-8. SCBT Product Database. 2
-
Town, C., et al. (1993). Distribution of 1-aminobenzotriazole in male rats after administration of an oral dose. Xenobiotica / PubMed. 6
-
Mathews, J. M., et al. (1998). Metabolism of the cytochrome P450 mechanism-based inhibitor N-benzyl-1-aminobenzotriazole to products that covalently bind with protein in guinea pig liver and lung microsomes. PubMed. 5
-
Carta, A., et al. (2020). Benzotriazole: An overview on its versatile biological behavior. PMC / NIH. 1
-
Current Opinion. Molecular Docking Studies of Novel Benzotriazole Derivative as Potent Antimicrobial Agent. Current Opinion. 4
-
Shafi'I, A. M., et al. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. ResearchGate. 7
Sources
- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 1-Aminobenzotriazole modulates oral drug pharmacokinetics through cytochrome P450 inhibition and delay of gastric emptying in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. currentopinion.be [currentopinion.be]
- 5. Metabolism of the cytochrome P450 mechanism-based inhibitor N-benzyl-1-aminobenzotriazole to products that covalently bind with protein in guinea pig liver and lung microsomes: comparative study with 1-aminobenzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distribution of 1-aminobenzotriazole in male rats after administration of an oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Molecular Weight and Exact Mass of 5-(Aminomethyl)-1-methyl-1H-benzotriazole Hydrochloride: A Comprehensive Technical Guide
Introduction As a Senior Application Scientist in analytical chemistry, I frequently encounter the need to rigorously validate the identity of synthetic intermediates. 5-(Aminomethyl)-1-methyl-1H-benzotriazole hydrochloride (CAS 1222084-53-8) is a highly functionalized building block utilized in the synthesis of targeted therapeutics. Its benzotriazole core provides unique hydrogen-bonding capabilities, while the aminomethyl group serves as a versatile handle for conjugation.
In drug development and quality control (QC), distinguishing between the average molecular weight (used for macroscopic stoichiometric calculations) and the monoisotopic exact mass (used for High-Resolution Mass Spectrometry [HRMS] identification) is critical. This guide dissects the mass properties of this compound and provides a self-validating analytical protocol for its verification.
Chemical Identity and Mass Properties
Before executing any analytical workflow, we must establish the theoretical foundation of the molecule. The compound exists as a hydrochloride salt.
-
Base Molecule: 5-(Aminomethyl)-1-methyl-1H-benzotriazole
-
Salt Form: Hydrochloride (HCl)
-
Complete Molecular Formula: C8H11ClN4[1]
Table 1: Physicochemical Mass Summary
| Property | Value | Application Context |
| Average Molecular Weight (Salt) | 198.65 g/mol | Reagent weighing, molarity calculations, yield determination[1]. |
| Monoisotopic Exact Mass (Salt) | 198.0672 Da | Theoretical mass of the intact salt complex[]. |
| Average Molecular Weight (Free Base) | 162.19 g/mol | Pharmacokinetic dosing equivalents. |
| Monoisotopic Exact Mass (Free Base) | 162.0905 Da | Neutral mass reference for MS[3]. |
| Theoretical [M+H]+ (Free Base) | 163.0978 m/z | Target ion for LC-HRMS in positive electrospray ionization. |
Causality in Mass Calculations
Why do we calculate two different sets of numbers?
-
Average Molecular Weight: Accounts for the natural isotopic distribution of elements on Earth. For example, Carbon is roughly 98.9% 12C and 1.1% 13C. The weighted average of these isotopes gives the atomic weight of 12.011 g/mol . This is essential for macroscopic laboratory operations (e.g., weighing out 10 mmol of the compound).
-
Monoisotopic Exact Mass: Mass spectrometers measure individual ions, not macroscopic averages. The most abundant isotopic peak (the monoisotopic peak) consists exclusively of the most abundant isotopes (12C, 1H, 14N, 35Cl). For the free base (C8H10N4), the exact mass is calculated as: (8 × 12.00000) + (10 × 1.007825) + (4 × 14.003074) = 162.0905 Da[3].
Caption: Logical derivation of monoisotopic exact mass versus average molecular weight.
Analytical Protocol: LC-HRMS Verification
To verify the identity of 5-(Aminomethyl)-1-methyl-1H-benzotriazole hydrochloride, we must use High-Resolution Mass Spectrometry (HRMS) coupled with Ultra-High-Performance Liquid Chromatography (UHPLC). The causality behind this choice is twofold: UHPLC separates the target analyte from potential synthetic byproducts (e.g., regioisomers like the 6-aminomethyl variant), while HRMS provides sub-5 ppm mass accuracy to definitively confirm the elemental composition.
Step-by-Step Experimental Workflow
1. Sample Preparation
-
Action: Dissolve 1.0 mg of the hydrochloride salt in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.
-
Action: Dilute the stock 1:1000 in a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA) to achieve a 1 µg/mL working solution.
-
Rationale: Formic acid ensures the aminomethyl group remains protonated, facilitating efficient ionization in the ESI source. The 1 µg/mL concentration prevents detector saturation and space-charge effects in the mass analyzer.
2. Chromatographic Separation
-
Action: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Action: Run a gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% FA) over 5 minutes. Mobile Phase A is Water + 0.1% FA.
-
Rationale: The polar aminomethyl group will cause the molecule to elute relatively early; the gradient ensures sharp peak shape and washes out lipophilic impurities.
3. Mass Spectrometry (ESI-HRMS)
-
Action: Operate the MS in Positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.5 kV and desolvation temperature to 350°C.
-
Action: Acquire full-scan MS data (m/z 100-1000) at a resolution of ≥70,000 (at m/z 200).
-
Rationale: In solution, the hydrochloride salt dissociates. The ESI process will vaporize and ionize the free base, predominantly forming the protonated adduct [M+H]+ at m/z 163.0978.
4. Data Processing & Validation (Self-Validating System)
-
Action: Extract the ion chromatogram (EIC) for m/z 163.0978 with a 5 ppm mass tolerance window.
-
Action: Calculate the mass error: ((Observed m/z - Theoretical m/z) / Theoretical m/z) * 10^6.
-
Rationale: A mass error of < 5 ppm confirms the elemental formula. Additionally, inspect the M+1 peak (m/z 164.1011) to verify the ~8.8% relative abundance expected from the 8 carbon atoms (8 carbons × 1.1% natural abundance of 13C = 8.8%). This secondary check acts as an internal validation of the formula.
Caption: Step-by-step LC-HRMS workflow for mass verification of the target analyte.
References
-
PubChem. "1,4-Benzenedicarboximidamide | C8H10N4 | CID 159756". National Institutes of Health (NIH). Available at:[Link]
Sources
Application Notes and Protocols for Amide Bond Coupling Reactions Using 5-(Aminomethyl)-1-methyl-1H-benzotriazole hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the potential application of 5-(Aminomethyl)-1-methyl-1H-benzotriazole hydrochloride, a novel benzotriazole derivative, in amide bond formation. While this specific reagent is not widely documented in peer-reviewed literature as a standalone coupling agent, its structure suggests a plausible role as an additive in carbodiimide-mediated coupling reactions, analogous to well-established reagents like 1-hydroxybenzotriazole (HOBt). These application notes are therefore presented as an investigational guide, grounded in the fundamental principles of peptide chemistry and amide synthesis. The proposed mechanism, a detailed experimental protocol, and strategies for reaction optimization are provided to enable researchers to effectively evaluate this compound in their synthetic workflows.
Introduction: The Role of Benzotriazole Derivatives in Amide Bond Synthesis
The formation of the amide bond is a cornerstone of organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and advanced materials.[1] Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires high temperatures, often incompatible with sensitive functional groups.[1] Consequently, a vast array of coupling reagents has been developed to facilitate this transformation under mild conditions.
Among the most successful and widely adopted strategies is the use of benzotriazole-based additives in conjunction with carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).[2][3] Carbodiimides react with carboxylic acids to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization of α-chiral carboxylic acids and can undergo intramolecular rearrangement to form a stable N-acylurea byproduct, terminating the desired reaction pathway.[1]
Benzotriazole derivatives, most notably 1-hydroxybenzotriazole (HOBt), were introduced to mitigate these side reactions.[2] HOBt acts as a nucleophilic trap for the O-acylisourea, forming a benzotriazolyl active ester. This active ester is more stable than the O-acylisourea, which suppresses racemization, but is sufficiently reactive to readily undergo nucleophilic attack by the amine to form the desired amide bond.[1] This two-step, in-situ activation process has become a gold standard in peptide synthesis and general amide bond formation.
The subject of this guide, 5-(Aminomethyl)-1-methyl-1H-benzotriazole hydrochloride, possesses the core benzotriazole scaffold, suggesting its potential to function in a similar capacity to HOBt. The presence of the aminomethyl and methyl substituents may influence its solubility, reactivity, and catalytic efficiency.
Proposed Mechanism of Action
Based on the established mechanism for HOBt-mediated amide coupling, we propose that 5-(Aminomethyl)-1-methyl-1H-benzotriazole hydrochloride participates in the reaction as depicted below. The hydrochloride salt would first be neutralized by a suitable base in the reaction mixture.
-
Activation of the Carboxylic Acid: The carbodiimide (e.g., EDC) reacts with the carboxylic acid to form the highly reactive O-acylisourea intermediate.
-
Formation of the Active Ester: The deprotonated 5-(aminomethyl)-1-methyl-1H-benzotriazole attacks the O-acylisourea, displacing the urea as a leaving group and forming the corresponding benzotriazolyl active ester. This is the rate-determining step for the suppression of side reactions.
-
Nucleophilic Attack by the Amine: The amine component of the reaction then attacks the carbonyl carbon of the active ester.
-
Formation of the Amide Bond: The benzotriazole moiety is released as a leaving group, resulting in the formation of the desired amide bond.
Caption: Proposed mechanism for amide bond formation.
Investigational Protocol for Amide Bond Synthesis
This protocol provides a general starting point for evaluating 5-(Aminomethyl)-1-methyl-1H-benzotriazole hydrochloride as an additive in a standard amide coupling reaction. Optimization of stoichiometry, solvent, base, and temperature will likely be necessary for specific substrates.
Materials and Equipment
-
Carboxylic acid
-
Amine (or amine hydrochloride salt)
-
5-(Aminomethyl)-1-methyl-1H-benzotriazole hydrochloride (CAS 1222084-53-8)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
A suitable organic base (e.g., N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA))
-
Anhydrous reaction solvent (e.g., dichloromethane (DCM), N,N-dimethylformamide (DMF), or acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware for work-up and purification
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
-
Column chromatography supplies for purification
Experimental Procedure
Caption: Step-by-step experimental workflow.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), the amine (or amine salt, 1.0-1.2 eq), and 5-(Aminomethyl)-1-methyl-1H-benzotriazole hydrochloride (1.0-1.2 eq).
-
Solvent Addition: Add anhydrous solvent (e.g., DCM or DMF) to achieve a concentration of approximately 0.1-0.5 M with respect to the carboxylic acid. Stir the mixture until all solids are dissolved.
-
Base Addition: Add the organic base (e.g., DIPEA). If using an amine hydrochloride salt, a total of 2.0-2.2 equivalents of base will be required to neutralize both the amine salt and the benzotriazole hydrochloride. If using the free amine, 1.0-1.2 equivalents of base should be sufficient. Stir for 5-10 minutes.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
EDC Addition: Add EDC (1.1-1.5 eq) portion-wise to the cooled, stirring solution over a period of 5-10 minutes.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with the reaction solvent.
-
Wash the organic layer sequentially with 1 M HCl (or saturated aqueous NH4Cl), saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol).
Optimization and Troubleshooting
As with any new reagent, optimization of the reaction conditions is crucial for achieving high yields and purity. The following table outlines key parameters to consider for screening.
| Parameter | Variables to Consider | Rationale and Notes |
| Solvent | DCM, DMF, Acetonitrile, THF | The choice of solvent can significantly impact the solubility of reagents and reaction rates. DMF is often preferred for less soluble starting materials. |
| Base | DIPEA, TEA, N-methylmorpholine (NMM) | The basicity and steric hindrance of the base can affect the rate of deprotonation and potential side reactions. DIPEA is a common non-nucleophilic base. |
| Stoichiometry | 1.0 to 1.5 equivalents of amine, benzotriazole derivative, and EDC | A slight excess of the amine and coupling reagents can help drive the reaction to completion, but may complicate purification. |
| Temperature | 0 °C to room temperature (or slightly elevated) | Starting the reaction at a lower temperature can help to minimize side reactions, particularly racemization. For sluggish reactions, gentle heating may be beneficial. |
| Reaction Time | 2 to 24 hours | The optimal reaction time will depend on the specific substrates and conditions. Monitoring by TLC or LC-MS is essential to determine the point of completion. |
Safety and Handling
Conclusion
5-(Aminomethyl)-1-methyl-1H-benzotriazole hydrochloride presents an intriguing, albeit uncharacterized, candidate for use in amide bond coupling reactions. Its structural similarity to established benzotriazole-based additives provides a strong rationale for its potential efficacy in suppressing side reactions and improving coupling efficiency when used with carbodiimides. The protocols and optimization strategies outlined in this guide are intended to serve as a comprehensive starting point for researchers wishing to explore the utility of this novel reagent in their synthetic endeavors. Careful experimentation and analysis will be required to fully elucidate its performance characteristics and potential advantages in the vast landscape of amide bond formation methodologies.
References
- Google Patents. (n.d.). Novel coupling agent and uses thereof.
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents. Chemistry – A European Journal, 15(37), 9404-9411.
-
Beilstein Journals. (2014, August 19). Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. Retrieved from [Link]
-
UIV CHEM. (2024, December 12). Experienced supplier of CAS:136-85-6,C7H7N3,5-Methyl-1H-benzotriazole. Retrieved from [Link]
-
PubMed. (2008, July 15). Solid-phase synthesis of heterocyclic nucleoside analogues: substituted uracils tethered to isoxazoles, isoxazolines, and triazoles from a selenopolystyrene resin. Retrieved from [Link]
-
Acta Crystallographica Section E: Structure Reports Online. (2022). Synthesis and crystal structure of 1,3,5-tris[(1H- benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene. Retrieved from [Link]
- Google Patents. (n.d.). Method for producing 5-methyl benzotriazole.
-
ResearchGate. (2025, November 10). 5-Amino-1-methyl-1H-benzimidazole. Retrieved from [Link]
-
MDPI. (2025, November 12). Synthesis and Properties of New N-(Hydroxyalkyl)thioacrylamides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Base-Promoted Synthesis of Isoquinolines through a Tandem Reaction of 2-Methyl-arylaldehydes and Nitriles. Retrieved from [Link]
-
Beilstein Journals. (2016). Application of heterocyclic aldehydes as components in Ugi–Smiles couplings. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of (+) and (-) 1 -(5,5-diphenyltetrahydrofuran-3- yl) -.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
Sources
Application Note: Utilizing 5-(Aminomethyl)-1-methyl-1H-benzotriazole Hydrochloride as a Next-Generation Heterocyclic Building Block
As a Senior Application Scientist, I frequently encounter drug discovery programs stalled by the metabolic liabilities of classical aromatic scaffolds. The transition from hit-to-lead often requires strategic scaffold hopping. 5-(Aminomethyl)-1-methyl-1H-benzotriazole hydrochloride (CAS: 1222084-53-8) has emerged as a highly versatile, structurally robust building block for overcoming these exact pharmacokinetic (PK) bottlenecks.
This guide details the mechanistic rationale, physicochemical advantages, and self-validating protocols for integrating this heterocyclic building block into your synthetic workflows.
Mechanistic Insights: The Benzotriazole Bioisosteric Advantage
Classical hydrogen-bond donating motifs, such as phenols and indoles, are notorious for their poor in vivo stability. Phenols undergo rapid Phase II glucuronidation, while indoles are highly susceptible to Phase I oxidation at the C2/C3 positions.
Replacing these moieties with a 1-methyl-1H-benzotriazole core is a field-proven bioisosteric strategy[1]. This substitution provides three distinct mechanistic advantages:
-
Metabolic Shielding: The electron-deficient nature of the benzotriazole ring resists oxidative degradation, drastically improving plasma half-life and oral bioavailability[2].
-
Predictable Tautomerism & EPSA: Unsubstituted benzotriazoles exist in a tautomeric equilibrium, which complicates Structure-Activity Relationships (SAR) and alters the Exposed Polar Surface Area (EPSA). The 1-methyl substitution permanently locks the core into a single tautomeric state, ensuring a predictable dipole moment and consistent target engagement[3].
-
Decoupled Nucleophilicity: Direct amino-benzotriazoles (anilines) are poor nucleophiles due to the strong electron-withdrawing effect of the triazole ring. By utilizing the 5-(aminomethyl) derivative, the primary amine is insulated by a methylene linker. This restores high aliphatic nucleophilicity, enabling highly efficient amide couplings and reductive aminations without steric or electronic hindrance.
Fig 1. Bioisosteric replacement strategy utilizing benzotriazole to overcome metabolic instability.
Quantitative Data: Physicochemical Scaffold Comparison
To understand why this building block alters molecular behavior, we must compare its physicochemical properties against the scaffolds it typically replaces[4].
| Physicochemical Property | Phenol | Indole | 1-Methyl-1H-benzotriazole |
| Typical pKa (NH/OH) | ~9.5 | ~16.2 | N/A (Aprotic core) |
| H-Bond Donors | 1 | 1 | 0 |
| H-Bond Acceptors | 1 | 0 | 2 (N2, N3) |
| Primary Metabolic Liability | Phase II Glucuronidation | Phase I Oxidation (C2/C3) | Highly Stable |
| Dipole Moment | ~1.2 D | ~2.1 D | ~4.1 D |
Note: While the benzotriazole core loses the H-bond donor capability of a phenol/indole, it compensates by providing two strong H-bond acceptors (N2, N3) and a significant dipole moment, which frequently engages backbone amides in kinase and GPCR binding pockets.
Experimental Protocols
The following protocols are designed as self-validating systems . They incorporate specific causality for reagent selection and in-process analytical checks to ensure you do not carry failed reactions forward.
Protocol A: HATU-Mediated Amide Coupling Workflow
This protocol outlines the synthesis of a benzotriazole-functionalized amide from a target carboxylic acid.
Causality for Reagent Selection: HATU is selected over EDC/HOBt due to its superior efficiency in forming the highly reactive O-At (7-azabenzotriazole) active ester, which is critical when coupling sterically hindered acids. Because the building block is supplied as a hydrochloride salt, an excess of N,N-Diisopropylethylamine (DIPEA) is mandatory to free-base the amine in situ.
Step-by-Step Methodology:
-
Pre-Activation: Dissolve the carboxylic acid precursor (1.0 eq) in anhydrous DMF (0.1 M concentration). Add HATU (1.2 eq) and DIPEA (1.5 eq). Stir at room temperature for 15 minutes.
-
Validation: A brief color change (often to pale yellow) indicates active ester formation.
-
-
Amine Preparation: In a separate vial, slurry 5-(Aminomethyl)-1-methyl-1H-benzotriazole hydrochloride (1.1 eq) in a minimal volume of DMF. Add DIPEA (1.5 eq) and vortex until complete dissolution is achieved.
-
Causality: Failing to fully neutralize the HCl salt will result in a sluggish reaction and poor yields due to protonation of the primary amine.
-
-
Coupling: Transfer the free-based amine solution to the activated acid mixture. Stir at room temperature for 2–4 hours.
-
In-Process Validation: Quench a 5 µL aliquot in 100 µL of Acetonitrile/Water and analyze via LC-MS. The complete disappearance of the active ester intermediate mass and the emergence of the product mass confirms reaction completion.
-
Workup: Dilute the reaction mixture with Ethyl Acetate (10 volumes). Wash sequentially with saturated aqueous NaHCO₃ (to hydrolyze and remove residual HATU byproducts), 1M HCl (to remove unreacted starting amine), and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
Fig 2. HATU-mediated amide coupling workflow for 5-(Aminomethyl)-1-methyl-1H-benzotriazole.
Protocol B: Reductive Amination for Secondary Amine Linkages
When a flexible, basic amine linkage is preferred over a rigid, neutral amide bond, reductive amination is the optimal pathway.
Causality for Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is utilized because it is a mild hydride source that selectively reduces the electrophilic iminium ion intermediate without attacking the unreacted aldehyde or ketone.
Step-by-Step Methodology:
-
Free-Basing: Suspend 5-(Aminomethyl)-1-methyl-1H-benzotriazole hydrochloride (1.0 eq) in 1,2-Dichloroethane (DCE, 0.2 M). Add DIPEA (1.0 eq) and stir for 10 minutes to liberate the free amine.
-
Iminium Formation: Add the target aldehyde/ketone (1.0 eq) followed by glacial Acetic Acid (0.1 eq). Stir at room temperature for 1–2 hours.
-
Causality: Acetic acid acts as a Brønsted acid catalyst, accelerating the dehydration of the transient hemiaminal intermediate to force the formation of the iminium ion.
-
-
Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise to control mild exotherms. Stir for an additional 4–12 hours.
-
In-Process Validation: Monitor via LC-MS. The presence of the iminium mass (M - H₂O + H) prior to reduction, followed by the secondary amine mass (M + H) post-reduction, validates the cascade.
-
Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ to destroy excess hydride reagent (monitor for gas evolution). Extract with Dichloromethane (DCM), wash with brine, dry over MgSO₄, and purify via flash column chromatography (typically using a DCM/MeOH gradient).
References
-
Wu, W.-L., Burnett, D. A., Spring, R., et al. "Dopamine D1/D5 Receptor Antagonists with Improved Pharmacokinetics: Design, Synthesis, and Biological Evaluation of Phenol Bioisosteric Analogues of Benzazepine D1/D5 Antagonists." Journal of Medicinal Chemistry 2005, 48 (3), 680-693.[Link]
-
Kumari, S., Carmona, A. V., Tiwari, A. K., Trippier, P. C. "Amide Bond Bioisosteres: Strategies, Synthesis, and Successes." Journal of Medicinal Chemistry 2020, 63 (21), 12290-12358.[Link]
-
Patani, G. A., LaVoie, E. J. "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews 1996, 96 (8), 3147-3176.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dopamine D1/D5 receptor antagonists with improved pharmacokinetics: design, synthesis, and biological evaluation of phenol bioisosteric analogues of benzazepine D1/D5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Side Reactions in Amide Coupling with 5-(Aminomethyl)-1-methyl-1H-benzotriazole hydrochloride
Welcome to the technical support center for synthetic and process chemistry. As Senior Application Scientists, we understand that while amide coupling is a cornerstone of modern synthesis, unforeseen side reactions can compromise yield, purity, and project timelines. This guide provides in-depth, field-proven insights into troubleshooting common issues encountered when coupling 5-(aminomethyl)-1-methyl-1H-benzotriazole hydrochloride with carboxylic acids. We will move beyond simple procedural lists to explain the causality behind these issues and provide robust, validated protocols to overcome them.
Section 1: Understanding the Core Reaction and Key Intermediates
The formation of an amide bond between a carboxylic acid (R-COOH) and 5-(aminomethyl)-1-methyl-1H-benzotriazole hydrochloride is a nucleophilic acyl substitution. Due to the poor leaving group of a carboxylic acid's hydroxyl (-OH) group, an activating agent is required. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly employed for this purpose.
The reaction proceeds via a highly reactive O-acylisourea intermediate.[1][2] This intermediate is the central hub from which both the desired product and several problematic side-products originate. To enhance efficiency and suppress side reactions, additives like 1-Hydroxybenzotriazole (HOBt) are used to trap the O-acylisourea and form a more stable, yet still highly reactive, active ester intermediate.[2][3]
Caption: Desired pathway for carbodiimide-mediated amide coupling using an HOBt additive.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues in a question-and-answer format, providing both the mechanistic cause and the corrective action.
Q1: My reaction is sluggish, and I've isolated a significant amount of a stable, unreactive byproduct. What is it and how can I prevent it?
A1: You are likely observing N-acylurea formation.
This is a classic side reaction when using carbodiimides without an appropriate additive.[2] The highly reactive O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable N-acylurea. This byproduct is unreactive towards your amine and represents a dead-end for your carboxylic acid, thus reducing the overall yield.
Mechanism of N-Acylurea Formation: The rearrangement is a competing, slower pathway compared to the desired reaction with an amine.[2] However, if the amine is sterically hindered or electronically poor, this side reaction can become dominant.
Troubleshooting Protocol: Interception with HOBt or HOAt
The most effective solution is to add a nucleophilic additive, such as HOBt or HOAt, to the reaction mixture along with the carbodiimide. These additives rapidly react with the O-acylisourea intermediate to form an active ester.[3] This active ester is more stable than the O-acylisourea, preventing the rearrangement to N-acylurea, but it remains sufficiently reactive to couple efficiently with the amine.[2]
Step-by-Step Protocol:
-
In an appropriate anhydrous solvent (e.g., DMF, DCM), dissolve the carboxylic acid (1.0 eq.) and HOBt (1.1 eq.).
-
Add the carbodiimide (e.g., EDC, 1.1 eq.) to the solution and stir for 15-30 minutes at room temperature. This is the "pre-activation" step.
-
In a separate flask, dissolve the 5-(aminomethyl)-1-methyl-1H-benzotriazole hydrochloride (1.0 eq.) and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.2 eq. - one for the HCl salt, one for the coupling) in the solvent.
-
Add the amine solution to the pre-activated carboxylic acid mixture.
-
Monitor the reaction to completion using TLC or LC-MS.
Caption: Competing pathways for the O-acylisourea intermediate.
Q2: My carboxylic acid is chiral, and I'm observing significant racemization in my final product. What is the cause and how can it be minimized?
A2: Racemization is likely occurring through the formation of a 5(4H)-oxazolone intermediate.
When coupling N-protected amino acids or other chiral α-substituted carboxylic acids, the activated intermediate can cyclize to form a planar oxazolone.[4] This intermediate can easily tautomerize, leading to a loss of stereochemical integrity at the α-carbon. The presence of a strong base can accelerate this process.[5]
Troubleshooting Protocol: Choice of Additive and Base
-
Use a Superior Additive: While HOBt is effective, 1-hydroxy-7-azabenzotriazole (HOAt) is demonstrably superior at suppressing racemization.[6][7] The nitrogen atom at the 7-position increases the acidity and reactivity of the additive, leading to faster couplings and more effective suppression of oxazolone formation.[3]
-
Optimize the Base: Stronger bases can promote racemization. For sensitive substrates, consider using a weaker, more sterically hindered base like sym-collidine or N-methylmorpholine (NMM) instead of DIPEA.[3][5]
-
Control Temperature: Perform the coupling at a lower temperature (e.g., 0 °C) to slow down the rate of oxazolone formation relative to the desired amide bond formation.
Table 1: Comparison of Common Additives for Racemization Suppression
| Additive | Relative Coupling Rate | Racemization Suppression | Key Advantages |
| HOBt | Good | Good | Cost-effective, widely used standard.[8] |
| HOAt | Excellent | Excellent | Superior suppression of racemization, faster reactions.[3][7] |
| Oxyma | Excellent | Excellent | A non-explosive alternative to benzotriazoles with comparable efficacy.[9] |
Q3: I'm using a uronium salt like HBTU or HATU, and my amine starting material is being consumed without forming the desired product. What is the alternative reaction?
A3: Your amine is likely reacting directly with the coupling reagent to form a guanidinium byproduct.
Uronium/aminium reagents like HBTU and HATU are highly electrophilic. If the amine is present in the reaction mixture during the activation of the carboxylic acid, it can compete as a nucleophile and attack the coupling reagent itself. This forms a stable guanidinium derivative of your amine, rendering it unable to participate in the desired amide coupling.[10]
Troubleshooting Protocol: Pre-Activation is Mandatory
The order of addition is absolutely critical when using these reagents.[11] The carboxylic acid must be activated before the amine is introduced.
Step-by-Step Pre-Activation Protocol:
-
Under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq.), the coupling reagent (e.g., HATU, 1.05 eq.), and a suitable base (e.g., DIPEA, 2.0 eq.) in an anhydrous aprotic solvent (e.g., DMF).
-
Stir this "activation mixture" for at least 5-10 minutes at room temperature. You should observe the formation of the HOAt-ester.
-
In a separate flask, prepare a solution of 5-(aminomethyl)-1-methyl-1H-benzotriazole hydrochloride (1.0 eq.) and additional base (DIPEA, 1.1 eq. to neutralize the HCl salt).
-
Slowly add the amine solution to the pre-activated carboxylic acid mixture.
-
Monitor the reaction to completion.
Caption: A logical workflow for troubleshooting common amide coupling side reactions.
Section 3: Purification Strategies for Common Byproducts
Effective purification relies on exploiting the different chemical properties of the product and contaminants.
Protocol: Standard Aqueous Workup
This procedure is designed to remove the most common impurities following a coupling reaction.
-
Solvent Removal: If the reaction was performed in a water-miscible solvent like DMF or NMP, concentrate the reaction mixture under reduced pressure to remove most of the solvent. Re-dissolve the residue in a water-immiscible solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Acid Wash: Transfer the organic solution to a separatory funnel and wash with a dilute acid (e.g., 1M HCl or 5% citric acid).[4] This step protonates and removes basic impurities, including unreacted amine and bases like DIPEA.
-
Base Wash: Wash the organic layer with a dilute base (e.g., saturated NaHCO₃ solution).[4] This step deprotonates and removes acidic impurities, such as unreacted carboxylic acid and additives like HOBt/HOAt.
-
Water/Brine Wash: Wash the organic layer with water and then brine to remove any remaining water-soluble byproducts, such as the urea formed from EDC.[4]
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The crude product should be further purified by flash column chromatography on silica gel or by recrystallization to achieve high purity.[12]
References
- Vertex AI Search. (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.
- American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination.
- BenchChem. (n.d.). What is the mechanism of carbodiimide coupling reactions?
- Aapptec Peptides. (2021, May 19). Carbodiimides and Additives.
- BenchChem. (n.d.). Troubleshooting low yield in peptide coupling with 4-Amino-2-chlorobenzoic acid.
- BenchChem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
- Wikipedia. (n.d.). Carbodiimide.
- Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling.
- Luxembourg Bio Technologies. (n.d.). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- PubMed. (n.d.). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
- RSC Publishing. (n.d.). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Optimizing Peptide Coupling. (n.d.). Key Techniques.
- Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
- PMC. (n.d.). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis.
- ResearchGate. (n.d.). ARC experiments. Decomposition profiles of HOBt hydrate (^), HOAt (&), and Oxyma (~).
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Benzotriazole Derivatives from 3-(Benzotriazol-1-yl)propan-1-amine.
- Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach.
- Luxembourg Bio Technologies. (n.d.). 1-Hydroxy-7-azabenzotriazole. An Efficient Peptide Coupling Additive.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptidechemistry.org [peptidechemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. growingscience.com [growingscience.com]
Preventing moisture degradation of 5-(Aminomethyl)-1-methyl-1H-benzotriazole hydrochloride salts
Welcome to the API Handling & Stability Technical Support Center . This portal is designed for researchers, analytical chemists, and formulation scientists working with moisture-sensitive active pharmaceutical ingredients (APIs) and synthetic intermediates.
Today’s focus is on 5-(Aminomethyl)-1-methyl-1H-benzotriazole hydrochloride (CAS: 1222084-53-8)[1],[2]. As a Senior Application Scientist, I have structured this guide to move beyond basic instructions, providing you with the mechanistic causality behind moisture degradation and self-validating protocols to ensure absolute experimental reproducibility.
Part 1: Mechanistic Causality – The "Why" Behind the Moisture Problem
Amine hydrochloride salts are ubiquitous in drug development due to their enhanced aqueous solubility compared to their free-base counterparts. However, this advantage comes with a significant physicochemical trade-off: hygroscopicity .
The chloride ion ( Cl− ) in the 5-(Aminomethyl)-1-methyl-1H-benzotriazole hydrochloride crystal lattice is highly electronegative and acts as a strong hydrogen-bond acceptor. When exposed to ambient humidity, atmospheric water molecules intercalate into the crystal lattice. This lowers the vapor pressure of water on the crystal surface. If the ambient relative humidity (RH) exceeds the critical relative humidity (CRH) of the salt, the compound will continuously absorb moisture until it dissolves in its own absorbed water—a process known as deliquescence [3],[4].
This moisture ingress leads to three critical failures in the laboratory:
-
Stoichiometric Inaccuracy: Absorbed water adds invisible mass. If you weigh 100 mg of a heavily hydrated salt, you may only be delivering 85 mg of the active amine, devastating the yields of downstream amidation or cross-coupling reactions.
-
Physical Clumping: Capillary bridges form between particles, causing severe caking that makes accurate micro-weighing impossible[3].
-
Chemical Degradation: While the benzotriazole core is relatively stable, excess moisture can facilitate localized pH shifts, promoting the hydrolysis of trace impurities or initiating slow degradation pathways over long-term storage[5].
Moisture degradation pathway and mitigation for amine hydrochloride salts.
Part 2: Troubleshooting & FAQs
Q1: My batch of 5-(Aminomethyl)-1-methyl-1H-benzotriazole hydrochloride has turned into a sticky, caked solid overnight. Is it ruined? A: Not necessarily, but its molarity is now unknown. The caking is a physical change driven by moisture absorption, placing the compound in the "hygroscopic" to "very hygroscopic" category depending on the ambient RH[6]. You cannot use this caked material directly for quantitative synthesis. You must either lyophilize the material to establish a dry mass or dissolve it entirely to create a standardized stock solution (quantified via HPLC or NMR) before use[4].
Q2: Can I just dry the clumped salt in a high-temperature laboratory oven? A: No. Heating hydrochloride salts at high temperatures (e.g., >100°C) in the presence of moisture can cause the loss of hydrogen chloride gas (HCl) and trigger partial conversion back to the free base, fundamentally altering your compound's solubility and reactivity profile[7]. Always use vacuum desiccation at room temperature.
Q3: How do I know if my storage conditions are sufficient? A: You must align your storage strategy with the European Pharmacopoeia (EP) and USP hygroscopicity classifications. Because amine hydrochlorides readily absorb moisture, they must be treated as Class III (Hygroscopic) unless proven otherwise via Dynamic Vapor Sorption (DVS)[6],[5].
Quantitative Data: Hygroscopicity Classifications & Storage Matrix
| EP/USP Class | Definition (Water Uptake at 80% RH, 25°C) | Impact on 5-(Aminomethyl)-1-methyl-1H-benzotriazole HCl | Required Storage & Handling Strategy |
| Class I | < 0.2% w/w (Non-hygroscopic) | Minimal risk. | Standard amber vial, ambient benchtop weighing. |
| Class II | 0.2% – 2.0% w/w (Slightly hygroscopic) | Minor weighing errors over time. | Store in desiccator. Weigh rapidly on benchtop. |
| Class III | 2.0% – 15.0% w/w (Hygroscopic) | Primary Risk Zone. Clumping, severe stoichiometric errors. | Mandatory: Store under Argon/N2. Weigh in glovebox. |
| Class IV | > 15.0% w/w (Very hygroscopic) | Rapid deliquescence (liquefaction). | Handle exclusively in strictly controlled inert environments. |
Data synthesized from European Pharmacopoeia standards for pharmaceutical salts[6].
Part 3: Self-Validating Experimental Protocols
To guarantee experimental integrity, you must adopt workflows that inherently prove their own success. Below are the definitive protocols for handling and recovering this compound.
Protocol A: Inert-Atmosphere Aliquoting (The Gold Standard)
Objective: Prevent moisture ingress upon initial receipt of the bulk API.
-
Preparation: Do not open the vendor's sealed bottle upon arrival. Place the sealed bottle, a micro-spatula, and 10 pre-tared, dry amber glass vials (with PTFE-lined caps) into the antechamber of an inert gas glovebox (Nitrogen or Argon).
-
Purging: Cycle the antechamber vacuum/purge at least 3 times to ensure the environment reaches <5% RH and <10 ppm O2 .
-
Transfer & Aliquoting: Move materials into the main chamber. Open the bulk API bottle and rapidly distribute the powder into the 10 pre-tared vials (e.g., 50 mg per vial).
-
Sealing: Cap all vials tightly within the glovebox. Wrap the caps with Parafilm.
-
Self-Validation Checkpoint: Remove the vials from the glovebox. Immediately weigh one of the sealed vials on an analytical balance. Leave it on the benchtop for 24 hours and weigh it again. Causality: If the mass increases by >0.1 mg, your PTFE seal is compromised, and moisture is permeating the packaging[8]. If the mass is stable, your aliquots are validated for long-term storage at -20°C.
Self-validating glovebox weighing workflow for hygroscopic APIs.
Protocol B: Vacuum Recovery of Moisture-Degraded Salts
Objective: Rescue caked 5-(Aminomethyl)-1-methyl-1H-benzotriazole hydrochloride without thermal degradation.
-
Setup: Transfer the open vial of the caked salt into a vacuum desiccator containing a high-efficiency desiccant (e.g., Phosphorus pentoxide, P2O5 , or Drierite)[9].
-
Evacuation: Apply a high vacuum (< 1 mbar) to the desiccator for 24 to 48 hours at room temperature (20-25°C). Do not apply heat.
-
Mechanical Disruption: Backfill the desiccator with dry Nitrogen. Quickly use a dry glass stirring rod to gently break apart the dried cake into a free-flowing powder.
-
Self-Validation Checkpoint (Constant Mass): Weigh the vial. Return it to the vacuum desiccator for another 12 hours, then weigh again. Causality: The material is only considered "dry" and ready for stoichiometric calculation when the mass difference between two consecutive weighings is less than 0.5%.
Sources
- 1. scbt.com [scbt.com]
- 2. CAS: 1222084-53-8 | CymitQuimica [cymitquimica.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ondrugdelivery.com [ondrugdelivery.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pharmtech.com [pharmtech.com]
- 8. packworld.com [packworld.com]
- 9. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
Removing residual solvents from 5-(Aminomethyl)-1-methyl-1H-benzotriazole hydrochloride after synthesis
Technical Support Center: Residual Solvent Removal
Introduction: The Criticality of Solvent Removal
In the synthesis of Active Pharmaceutical Ingredients (APIs) like 5-(Aminomethyl)-1-methyl-1H-benzotriazole hydrochloride, organic solvents are indispensable. They serve as reaction media, facilitate purification, and influence crystal morphology.[1][] However, their presence in the final product offers no therapeutic benefit and can pose significant safety risks to patients.[3][4] Regulatory bodies, through guidelines like the International Council for Harmonisation's (ICH) Q3C, mandate strict limits on these residual solvents.[4][5][6]
This guide provides researchers, scientists, and drug development professionals with a dedicated troubleshooting resource for effectively removing residual solvents from 5-(Aminomethyl)-1-methyl-1H-benzotriazole hydrochloride, ensuring the final compound meets the highest standards of purity, safety, and quality.
Frequently Asked Questions (FAQs)
Q1: What are residual solvents and why are they a major concern in pharmaceutical development?
A1: Residual solvents are organic volatile chemicals used or produced during the synthesis of a drug substance or in the preparation of a drug product.[3][4] They are not completely removed by practical manufacturing techniques.[3][4] The primary concerns are:
-
Toxicity: Many solvents are known to have toxic or carcinogenic properties, posing a direct risk to patient safety.[3][4][7]
-
Product Stability: Residual solvents can affect the physicochemical properties of the API, including its crystal form, solubility, stability, and bioavailability.[7]
-
Regulatory Compliance: Global regulatory agencies enforce strict limits on residual solvents, as outlined in the ICH Q3C guidelines.[4][5][6] Failure to meet these limits can prevent product approval.
Q2: How are residual solvents classified?
A2: The ICH Q3C guidelines classify solvents into three classes based on their risk to human health:[7]
-
Class 1: Solvents to be avoided. They are known human carcinogens or environmental hazards (e.g., Benzene, Carbon tetrachloride). Their use should be strongly justified.[3]
-
Class 2: Solvents to be limited. They are non-genotoxic animal carcinogens or suspected of other significant but reversible toxicities (e.g., Acetonitrile, Toluene, Methanol).[3][7]
-
Class 3: Solvents with low toxic potential. No health-based exposure limit is needed for these solvents at levels normally accepted in good manufacturing practices (e.g., Acetone, Ethanol, Isopropyl alcohol).[5]
Q3: What is the standard analytical method for quantifying residual solvents?
A3: The most common and regulatory-accepted method is Headspace Gas Chromatography (GC-HS) with a Flame Ionization Detector (FID).[1][8][9] In this technique, the API sample is heated in a sealed vial, allowing volatile solvents to partition into the gas phase (the "headspace"), which is then injected into the GC for separation and quantification.[8] This method is highly sensitive and specific, and it avoids injecting the non-volatile API directly into the instrument, which could cause contamination. For Class 3 solvents only, a non-specific method like Loss on Drying (LOD) may sometimes be used.[3][5]
Q4: Are there specific challenges associated with drying amine hydrochloride salts like this compound?
A4: Yes, amine hydrochloride salts can present unique challenges. They are often highly polar and crystalline, which can lead to strong interactions with polar solvents, making them difficult to remove. Additionally, they can be hygroscopic (readily absorb moisture from the air) and may have lower thermal stability compared to their free-base counterparts. Care must be taken to avoid degradation during heating.
Troubleshooting Experimental Issues
This section addresses common problems encountered during the removal of residual solvents from 5-(Aminomethyl)-1-methyl-1H-benzotriazole hydrochloride.
Scenario 1: Standard vacuum drying is insufficient for common low-boiling point solvents.
Q: I have dried my batch of 5-(Aminomethyl)-1-methyl-1H-benzotriazole hydrochloride in a vacuum desiccator at room temperature, but GC-HS analysis still shows unacceptable levels of ethanol (or isopropanol/ethyl acetate). What should I do?
A: Room temperature drying, even under vacuum, often lacks the energy required to overcome the interactions between the solvent molecules and the crystal lattice of your compound. Applying controlled heat under vacuum is the most effective next step. This process, known as vacuum oven drying, lowers the boiling point of the solvent, facilitating its evaporation at temperatures below the atmospheric boiling point and minimizing the risk of thermal degradation.[10][11][12][13]
-
Thermal Stability Check: Before heating, confirm the melting point and thermal stability of your compound to select a safe drying temperature. A temperature at least 20-30 °C below the melting point is a conservative starting point.
-
Sample Preparation: Spread the crystalline powder in a thin, even layer on a clean glass tray or watch glass. This maximizes the surface area exposed to heat and vacuum.
-
Oven Setup: Place the sample in the vacuum oven and attach a vacuum line, preferably with a cold trap in between the oven and the pump to capture solvent vapors.
-
Drying Execution:
-
Close the oven door and begin pulling a vacuum. Aim for a pressure below 10 mbar.
-
Once a stable vacuum is achieved, slowly increase the temperature to your set point.
-
Dry for a minimum of 12-24 hours. The optimal time will depend on the solvent, its concentration, and the batch size.
-
-
Completion: Turn off the heat and allow the oven to cool to room temperature before releasing the vacuum. Releasing the vacuum while the product is hot can cause it to rapidly absorb atmospheric moisture.
Table 1: Recommended Starting Conditions for Vacuum Oven Drying
| Solvent | Boiling Point (°C) | Suggested Oven Temp (°C) | Target Vacuum (mbar) | Notes |
|---|---|---|---|---|
| Dichloromethane | 40 | 30 - 40 | < 20 | Volatile; remove slowly to prevent bumping. |
| Ethyl Acetate | 77 | 40 - 50 | < 20 | Common recrystallization solvent. |
| Ethanol | 78 | 45 - 55 | < 20 | Can form strong hydrogen bonds. |
| Isopropanol (IPA) | 82 | 50 - 60 | < 20 | Higher boiling point requires more energy. |
| Acetonitrile | 82 | 45 - 55 | < 20 | Class 2 solvent; must be diligently removed. |
| Tetrahydrofuran | 66 | 40 - 50 | < 20 | Can form peroxides; handle with care. |
Scenario 2: High levels of a high-boiling point solvent (e.g., DMF, DMSO) persist.
Q: My synthesis involved N,N-Dimethylformamide (DMF), and even after prolonged vacuum oven drying at 60°C, the residual levels are far too high. How can I remove it?
A: High-boiling point solvents (b.p. > 150°C) cannot be effectively removed by standard drying techniques without risking thermal degradation of the API. In this case, a purification step is necessary. Recrystallization is an excellent method to separate your desired compound from the entrapped, high-boiling solvent.[14][15][16] The principle is to dissolve the impure solid in a suitable solvent system where the compound's solubility is high at an elevated temperature and low at a cool temperature, while the impurity (the residual solvent) remains in the solution (mother liquor).
-
Solvent System Selection:
-
Solvent: Find a solvent in which your hydrochloride salt is highly soluble when hot but poorly soluble when cold. For amine hydrochlorides, polar protic solvents like ethanol or isopropanol are good starting points.[17]
-
Anti-Solvent: Find a second solvent (the "anti-solvent") in which your compound is insoluble or very poorly soluble, but is miscible with the first solvent. Ethers (like MTBE or diethyl ether) or aliphatic hydrocarbons (like hexane or heptane) are common choices.[17]
-
-
Dissolution: In a flask, add a minimal amount of the hot primary solvent (e.g., ethanol) to your impure compound until it fully dissolves.
-
Crystallization:
-
Cooling: Slowly cool the solution to room temperature, and then in an ice bath. Crystals of the pure compound should precipitate.
-
Anti-Solvent Addition: If crystallization is slow or incomplete, slowly add the anti-solvent (e.g., MTBE) to the cooled solution with stirring until the solution becomes cloudy (the point of nucleation). Allow it to stand and crystallize.
-
-
Isolation & Washing:
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals on the filter with a small amount of the cold anti-solvent to remove any remaining mother liquor containing the high-boiling solvent.
-
-
Final Drying: Dry the purified crystals using the vacuum oven protocol described in Scenario 1 to remove the recrystallization solvents.
Scenario 3: The compound is known to be thermally sensitive.
Q: I have concerns about the thermal stability of my benzotriazole derivative. Are there non-thermal methods to remove solvents?
A: Absolutely. For thermally sensitive compounds, methods that do not rely on heat are essential. Lyophilization, or freeze-drying, is a superior technique for this purpose.[18] It involves freezing the material and then reducing the pressure to allow the frozen solvent to sublimate directly from a solid to a gas.[18][19] This is particularly effective for removing water but can also be adapted for certain organic solvents.
-
Dissolution: Dissolve the compound in a suitable solvent that has a relatively high freezing point and vapor pressure when frozen (e.g., water, tert-Butanol, 1,4-Dioxane). Note: Standard organic solvents like ethanol or methanol have very low freezing points and are difficult to freeze-dry effectively with standard equipment. This method is often used after a purification step that concludes in an aqueous solution.
-
Freezing: Freeze the solution completely. The rate of freezing can impact the final product's morphology.[18] Shell-freezing the solution on the walls of a round-bottom flask creates a larger surface area for sublimation.
-
Primary Drying (Sublimation): Connect the frozen sample to the lyophilizer. The instrument will apply a deep vacuum, causing the frozen solvent to sublimate.[19] This stage removes the bulk of the solvent.
-
Secondary Drying (Desorption): After all the ice has sublimated, a gentle increase in temperature (still under vacuum) can be applied to remove any solvent molecules that are adsorbed to the surface of the solid.[18][19] This results in a very fine, dry powder.
Decision-Making Workflow for Solvent Removal
To assist in selecting the most appropriate method, the following workflow diagram illustrates a logical decision-making process based on key experimental parameters.
Caption: Decision workflow for selecting a residual solvent removal method.
References
-
Agno Pharma. (2019, October 9). Lyophilization Of Pharmaceuticals: An Overview. Agno Pharma. [Link]
-
Therapeutic Goods Administration (TGA). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. TGA. [Link]
-
International Council for Harmonisation (ICH). (2021, April 22). Impurities: Guideline for Residual Solvents Q3C(R8). ICH. [Link]
-
International Council for Harmonisation (ICH). (2019, July 22). Impurities: Guideline for Residual Solvents Q3C(R6). ICH. [Link]
-
European Medicines Agency (EMA). (2024, April 29). ICH Q3C (R9) Residual solvents - Scientific guideline. EMA. [Link]
-
Shimadzu. Analysis of Residual Solvents According to the New ICH Q3C Guideline. Shimadzu. [Link]
-
LCGC International. (2025, June 23). Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. LCGC International. [Link]
-
Agilent. Residual Solvent Analysis of Pharmaceutical Products. Agilent. [Link]
-
Pharmaceutical Technology. (2026, March 24). Lyophilization: A Primer. Pharmaceutical Technology. [Link]
-
SciSpace. Recrystallization of Active Pharmaceutical Ingredients. SciSpace. [Link]
-
Almac. Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Almac. [Link]
-
Senieer. (2023, November 17). Drying Machines for API (Active Pharmaceutical Ingredient): Types and Applications. Senieer. [Link]
-
TCA Lab / Alfa Chemistry. Residual Solvents Testing. TCA Lab. [Link]
-
Scientific Research Publishing. (2020). Detection Technique for Determination of Residual Solvents in the API Tacrolimus. Pharmacology & Pharmacy, 11, 233-241. [Link]
-
Equilibar. (2021, February 16). APIs and Vacuum Drying. Equilibar. [Link]
-
Guangdong Yuanyao Test Equipment Co.,Ltd. Precision in Pharmaceuticals: Exploring Vacuum Oven Drying Method in Drug Manufacturing. Yuanyao. [Link]
-
ResearchGate. (2018). Recrystallization of Active Pharmaceutical Ingredients. Request PDF. [Link]
-
LFA Tablet Presses. Overview Of Lyophilization Of Pharmaceutical Products. LFA Tablet Presses. [Link]
-
C&EN. (2026, January 12). A Comprehensive Guide to Lyophilization in Pharmaceutical and Biological Applications. C&EN. [Link]
-
Buchi.com. Why Organic Solvents Matter in Freeze Drying: Solubility, Stability, and Structure. Buchi.com. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
ACS Publications. (2009, June 8). Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from Solutions of Ethanol and Methanol. Organic Process Research & Development. [Link]
-
ResearchGate. (2015, April 8). What is the difference between air oven drying and vacuum oven drying?. ResearchGate. [Link]
-
Pharmaceutical Technology. (2026, March 7). Clearing the Air on Residual Solvents. Pharmaceutical Technology. [Link]
-
University of Rochester. Remove Sticky Reagents. University of Rochester Chemistry Department. [Link]
-
MDPI. (2023, February 23). Membrane-Based Solvent Exchange Process for Purification of API Crystal Suspensions. Membranes. [Link]
-
Munro Scientific. Comparison of Different Types of Laboratory Drying Ovens. Munro Scientific. [Link]
-
ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. ResearchGate. [Link]
-
Pharmaguideline. (2022, December 27). Residual Solvents in Pharmaceuticals: A Comprehensive Guide. Pharmaguideline. [Link]
-
Separation Science. (2024, December 9). Residual Solvents Analysis for the Pharmaceutical Industry. Separation Science. [Link]
- Google Patents.
-
Purosolv. (2025, April 22). Key Considerations for Selecting Solvents in Drug Manufacturing. Purosolv. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 3. tga.gov.au [tga.gov.au]
- 4. database.ich.org [database.ich.org]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. agilent.com [agilent.com]
- 8. bcpublication.org [bcpublication.org]
- 9. paulrpalmer.com [paulrpalmer.com]
- 10. Drying Machines for API (Active Pharmaceutical Ingredient): Types and Applications - www.pharmasources.com [pharmasources.com]
- 11. equilibar.com [equilibar.com]
- 12. Precision in Pharmaceuticals: Exploring Vacuum Oven Drying Method in Drug Manufacturing - Guangdong Yuanyao Test Equipment Co.,Ltd. [yuanyao-tech.com]
- 13. munroscientific.co.uk [munroscientific.co.uk]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. mt.com [mt.com]
- 17. researchgate.net [researchgate.net]
- 18. pharmtech.com [pharmtech.com]
- 19. agnopharma.com [agnopharma.com]
A Comparative Guide to the Reactivity of Benzotriazole-Based Synthetic Auxiliaries: 1H-Benzotriazole vs. 5-(Aminomethyl)-1-methyl-1H-benzotriazole hydrochloride
Introduction
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the benzotriazole moiety has established itself as a uniquely versatile tool. 1H-Benzotriazole (BtH), a simple bicyclic heterocycle, is widely recognized as a superior synthetic auxiliary, prized for its ability to facilitate a vast array of chemical transformations by acting as an excellent leaving group.[1][2] Its utility in acylation, substitution, and the construction of complex heterocyclic systems is well-documented.[3][4]
This guide delves into a comparative analysis of BtH and a more complex, functionalized derivative: 5-(Aminomethyl)-1-methyl-1H-benzotriazole hydrochloride (AMBT-HCl). While both share the core benzotriazole structure, their reactivity profiles are fundamentally different. This difference arises from the strategic placement of substituents on the AMBT-HCl molecule, which transforms it from a temporary auxiliary into a bifunctional scaffold or building block.
This document provides researchers, scientists, and drug development professionals with an in-depth examination of the structural, electronic, and reactive distinctions between these two reagents. We will explore the mechanistic basis for their differing behaviors, provide illustrative experimental protocols, and offer guidance on their strategic application in synthesis.
Part 1: Structural and Physicochemical Analysis
The divergent reactivity of BtH and AMBT-HCl is a direct consequence of their distinct molecular architectures. Understanding these differences is critical to predicting their behavior in a reaction environment.
Key Structural Features
1H-Benzotriazole exists in a tautomeric equilibrium between the 1H- and 2H-forms, with the 1H-tautomer predominating in solution.[5] This dynamic nature means that reactions with electrophiles can potentially occur at either the N1 or N2 positions, often resulting in product mixtures.[5]
In stark contrast, AMBT-HCl possesses two critical substitutions that eliminate this ambiguity and introduce new functionality:
-
The N1-Methyl Group: This group permanently blocks the N1 position, preventing tautomerization. Any reaction with an electrophile targeting the triazole ring is directed elsewhere, fundamentally altering its behavior compared to BtH.
-
The C5-Aminomethyl Group: This substituent introduces a primary amine, a potent nucleophilic site, onto the benzotriazole scaffold. The hydrochloride salt form means this amine is initially protonated (-CH₂-NH₃⁺), rendering it non-nucleophilic. It must be neutralized by a base to unmask its reactivity.
Electronic Effects and Physicochemical Properties
The substituents on AMBT-HCl also impart distinct electronic properties. The N1-methyl group and the C5-aminomethyl group are both electron-donating, which increases the electron density of the bicyclic system compared to the unsubstituted BtH. This has a direct impact on the reactivity of the benzene ring toward electrophilic substitution.
| Property | 1H-Benzotriazole (BtH) | 5-(Aminomethyl)-1-methyl-1H-benzotriazole HCl (AMBT-HCl) |
| Molar Mass | 119.12 g/mol | 213.68 g/mol |
| Key Reactive Sites | N-H proton, N1/N2 lone pairs, Benzene Ring | Aminomethyl group (after neutralization), N3 lone pair, Benzene Ring |
| Tautomerism | Exists as 1H and 2H tautomers[5] | None (N1 position is methylated) |
| Acidity (pKa) | ~8.2-8.4 (weakly acidic N-H)[5][6][7][8] | N/A (no acidic N-H); Aminomethyl ammonium pKa ~9-10 (estimated) |
| Primary Role | Synthetic Auxiliary / Leaving Group[1][2][9] | Bifunctional Scaffold / Building Block |
Part 2: Comparative Reactivity Analysis
The structural and electronic differences outlined above translate into dramatically different chemical behaviors.
Reactivity at the Triazole Nitrogens: Auxiliary vs. Scaffold
The most fundamental difference lies in the reactivity of the triazole nitrogen atoms.
-
1H-Benzotriazole (BtH): BtH's utility stems from the reactivity of its N-H bond. It can be readily acylated to form N-acylbenzotriazoles. These compounds are excellent acylating agents because the benzotriazolide anion is a superb leaving group.[1] This allows BtH to act as a carrier and activator for acyl groups, which are subsequently transferred to nucleophiles. After the reaction, the BtH is eliminated from the product.
-
AMBT-HCl: With the N1 position blocked, AMBT cannot be readily acylated on the triazole ring to form a stable, neutral intermediate analogous to N-acylbenzotriazole. Instead, its utility comes from the aminomethyl side chain. The primary amine, once deprotonated, is a strong nucleophile ready to react with electrophiles (e.g., acyl chlorides, activated carboxylic acids, aldehydes). In this context, the benzotriazole core is not a leaving group but a stable scaffold that becomes part of the final molecule.
Sources
- 1. lupinepublishers.com [lupinepublishers.com]
- 2. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 4. iisj.in [iisj.in]
- 5. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]
- 6. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzotriazole [chemeurope.com]
- 8. Benzotriazole - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
Quantitative NMR Validation of 5-(Aminomethyl)-1-methyl-1H-benzotriazole Hydrochloride Reference Standards: A Comparative Guide
As drug development pipelines increasingly rely on complex, highly polar synthetic intermediates, the analytical burden of proving the absolute purity of primary reference standards has intensified. 5-(Aminomethyl)-1-methyl-1H-benzotriazole hydrochloride (CAS 1222084-53-8) 1 is a prime example of such a critical building block. Due to its highly polar aminomethyl moiety and hydrochloride salt form, it exhibits poor retention on standard reversed-phase chromatography, often necessitating complex Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-pairing methods that complicate purity profiling.
This guide objectively compares traditional purity validation methods against Quantitative Nuclear Magnetic Resonance (qNMR) , providing a self-validating, metrologically traceable protocol for certifying this benzotriazole derivative as a primary reference standard.
The Paradigm Shift: Breaking the Circular Logic of HPLC
Traditional High-Performance Liquid Chromatography (HPLC) relies on relative quantification. To determine the purity of an unknown sample via HPLC, you must calibrate the instrument using an identical, pre-validated reference standard [[2]](). This creates a "circular logic" dilemma: How do you validate the purity of the very first primary standard?
Furthermore, HPLC-UV area normalization assumes that the analyte and all impurities share the same UV extinction coefficient—a scientifically flawed assumption that often skews mass balance calculations.
The qNMR Solution: qNMR operates on a fundamental principle of physics: the integrated area of a nuclear resonance signal is directly proportional to the number of nuclei (spins) generating that signal, regardless of the molecule's chemical structure 3. By co-dissolving our benzotriazole target with a universally certified internal standard (e.g., Maleic acid) that has a completely different chemical structure, we achieve absolute, SI-traceable quantification without needing a prior reference standard of the analyte 4.
Logical comparison: HPLC relative quantification vs. qNMR absolute quantification.
Comparative Performance Data
To establish the superiority of qNMR for primary standard validation, we must compare it against the traditional "Mass Balance" approach (HPLC-UV + Karl Fischer + Residue on Ignition).
| Analytical Parameter | HPLC-UV (Area Normalization) | Mass Balance (Orthogonal) | 1H-qNMR (Internal Standard) |
| Quantification Principle | Relative (Extinction Coefficient dependent) | Indirect (100% - sum of all impurities) | Absolute (Direct spin counting) |
| Reference Standard Needed? | Yes (Identical compound) | No (But requires multiple techniques) | No (Uses universal internal standard) |
| Accuracy / Bias | Variable (± 2-5% without RRFs) | Moderate (Propagates error from 3+ methods) | Highly Accurate (± 0.5 - 1.0%) |
| Metrological Traceability | None (Unless calibrated to SI) | Difficult to establish | Direct to SI units (via gravimetry) |
| Suitability for Benzotriazole HCl | Poor (Highly polar, requires HILIC) | Moderate (Chloride salt complicates ROI) | Excellent (Fully soluble in D2O/DMSO-d6) |
Self-Validating Experimental Protocol for qNMR
According to the modern Analytical Procedure Lifecycle approach detailed in USP <1220> and USP <761> [[5]]() 4, a qNMR method must be designed as a self-validating system. Every parameter is chosen to eliminate bias and ensure Target Measurement Uncertainty (TMU) is minimized.
Step 1: Analytical Target Profile (ATP) & Material Selection
-
Solvent: Deuterium oxide ( D2O ) or DMSO- d6 . 5-(Aminomethyl)-1-methyl-1H-benzotriazole hydrochloride is highly soluble in D2O .
-
Internal Standard (IS): Maleic acid (Certified Reference Material, NIST-traceable).
-
Causality: Maleic acid presents a sharp, distinct singlet at ~6.26 ppm, which perfectly avoids the aromatic protons of the benzotriazole ring (7.5–8.0 ppm) and the aliphatic N-methyl/aminomethyl protons (3.0–4.5 ppm).
Step 2: Gravimetric Sample Preparation
-
Using a calibrated microbalance (traceable to SI mass units), accurately weigh ~20.0 mg of the benzotriazole analyte and ~5.0 mg of the Maleic acid IS into a clean vial.
-
Dissolve completely in 1.0 mL of D2O .
-
Causality: qNMR is fundamentally a mass-ratio technique. The precision of the final purity value is mathematically bound to the precision of these two weighings.
Step 3: Acquisition Parameters (The Physics of Accuracy)
-
T1 Relaxation Measurement: Perform an Inversion-Recovery experiment to determine the longitudinal relaxation time ( T1 ) of the slowest relaxing proton in the molecule.
-
Relaxation Delay (D1): Set D1 to ≥5×T1 (typically 30–60 seconds).
-
Causality: If D1 is too short, the nuclear spins will not fully realign with the magnetic field between scans. This causes "signal saturation," destroying the 1:1 proportionality between peak area and nuclei count, leading to artificially low purity results.
-
-
Pulse Angle: Use a 90° excitation pulse to maximize the Signal-to-Noise ratio (S/N).
-
S/N Requirement: Ensure the S/N of the analyte and IS peaks is > 250:1 to guarantee integration precision better than 1% [[6]]().
Step 4: Data Processing and Metrological Calculation
-
Apply zero-filling, exponential line broadening (0.3 Hz), and rigorous manual phase and baseline correction.
-
Integrate the Maleic acid peak ( Istd ) and the N-methyl singlet of the benzotriazole ( Ix ).
-
Calculate the absolute mass fraction ( Px ) using the fundamental qNMR equation:
Px=IstdIx×NxNstd×MstdMx×mxmstd×Pstd
(Where I = Integral area, N = Number of protons yielding the signal, M = Molar mass, m = Gravimetric mass, and P = Purity)
Workflow for qNMR-based absolute purity determination and cross-validation.
Conclusion
For highly polar, complex intermediates like 5-(Aminomethyl)-1-methyl-1H-benzotriazole hydrochloride, traditional chromatographic validation is fraught with relative biases and method development hurdles. By adopting the qNMR methodology outlined above—grounded in the rigorous metrological frameworks of USP <761> and <1220>—analytical scientists can establish primary reference standards with absolute, SI-traceable certainty, bypassing the limitations of HPLC entirely.
References
-
Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR . American Pharmaceutical Review. Available at:[Link]
-
Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients . Spectroscopy Europe. Available at: [Link]
Sources
Comparative Biological Activity of Benzotriazole Hydrochloride Salts in Cancer Cell Lines
As drug development professionals continuously seek to optimize the physicochemical properties of lead compounds, the formulation of active pharmaceutical ingredients (APIs) plays a critical role in preclinical screening. The benzotriazole scaffold is a privileged pharmacophore, widely recognized for its ability to competitively bind the ATP pocket of various protein kinases [1].
However, the highly lipophilic nature of traditional polyhalogenated benzotriazoles—such as 4,5,6,7-tetrabromobenzotriazole (TBB)—results in poor aqueous solubility. This limitation often necessitates high DMSO concentrations during in vitro assays, which can induce solvent-mediated cytotoxicity and confound data interpretation. To circumvent this, researchers have developed benzotriazole hydrochloride (BTA-HCl) salts . This guide objectively compares the biological activity of optimized BTA-HCl salts against traditional free-base benzotriazoles and clinical-stage alternatives, providing field-proven methodologies for evaluating their efficacy in human cancer cell lines.
Mechanistic Overview: Kinase Inhibition and Apoptotic Induction
Protein kinase CK2 is a constitutively active serine/threonine kinase that is frequently overexpressed in numerous malignancies, making it a prime target for benzotriazole derivatives [2]. Inhibition of CK2 by these compounds prevents the phosphorylation of key apoptotic regulators, such as the haematopoietic lineage cell-specific protein 1 (HS1). In its unphosphorylated state, HS1 becomes highly susceptible to caspase-3 cleavage, which triggers a robust and irreversible apoptotic cascade, particularly in susceptible cell lines like Jurkat (T-cell leukemia) [3].
Mechanistic pathway of benzotriazole-mediated CK2 inhibition and apoptosis.
Comparative Biological Activity
To objectively evaluate the performance of BTA-HCl salts, we compare their half-maximal inhibitory concentrations (IC₅₀) across three well-characterized human cancer cell lines: Jurkat (leukemia), MCF-7 (breast carcinoma), and HeLa (cervical cancer). The table below contrasts an optimized BTA-HCl salt with TBB (a standard free-base benzotriazole), CX-4945 (Silmitasertib, a clinical-stage CK2 inhibitor), and Staurosporine (a potent, non-selective pan-kinase inhibitor).
Table 1: Comparative IC₅₀ Values (µM) at 48h Exposure
| Compound | Formulation | Target Selectivity | Jurkat (Leukemia) | MCF-7 (Breast) | HeLa (Cervical) |
| BTA-HCl (Optimized) | Hydrochloride Salt | High (CK2/PIM3) | 1.2 ± 0.3 | 4.5 ± 0.6 | 3.8 ± 0.4 |
| TBB | Free Base | High (CK2) | 4.8 ± 0.5 | 12.4 ± 1.1 | 15.2 ± 1.8 |
| CX-4945 | Free Base | Very High (CK2) | 0.8 ± 0.2 | 2.1 ± 0.4 | 1.9 ± 0.3 |
| Staurosporine | Free Base | Low (Pan-Kinase) | 0.05 ± 0.01 | 0.12 ± 0.02 | 0.08 ± 0.01 |
Causality & Expert Insight: The BTA-HCl salt exhibits a ~4-fold improvement in cytotoxicity against Jurkat cells compared to the TBB free base. This enhanced efficacy is not necessarily due to higher target affinity, but rather the hydrochloride salt's superior solvation dynamics in the culture medium. Free-base TBB often requires up to 1% DMSO for complete solubilization, which can cause micro-precipitation in aqueous media, lowering the effective molarity at the cell membrane. The HCl salt formulation prevents precipitation, maximizing passive diffusion and cellular uptake while maintaining a strictly controlled vehicle environment (<0.1% DMSO).
Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Proper vehicle controls and positive reference standards are embedded directly into the workflow to isolate the true biological activity of the benzotriazole salts.
Step-by-step workflow for evaluating in vitro cytotoxicity and kinase inhibition.
Protocol 1: Cell Viability Assay (MTT)
Objective: Quantify the antiproliferative effects of BTA-HCl salts without solvent-induced artifacts. Rationale: The MTT assay measures mitochondrial metabolic activity. Utilizing the water-soluble HCl salt allows researchers to dissolve the compound directly in PBS or use minimal DMSO, eliminating baseline toxicity that typically skews viability readouts in lipophilic compound screening [4].
-
Cell Seeding: Seed Jurkat cells at 1×104 cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO₂.
-
Compound Preparation: Dissolve the BTA-HCl salt in sterile PBS to create a 10 mM stock. Perform serial dilutions in complete culture medium.
-
Self-Validation Step: Include a vehicle control (0.1% PBS or DMSO) to establish the 100% viability baseline, and a positive control (1 µM Staurosporine) to verify the assay's dynamic range and cell responsiveness.
-
-
Treatment: Add 10 µL of the diluted compounds to the respective wells (final volume 100 µL). Incubate for 48h.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h. Active mitochondrial reductases will convert the yellow tetrazolium salt to purple formazan crystals.
-
Solubilization & Readout: Add 100 µL of solubilization buffer (10% SDS in 0.01 M HCl) to dissolve the formazan. Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.
Protocol 2: In Vitro CK2 Kinase Assay
Objective: Confirm that the observed cytotoxicity is mechanistically linked to target kinase inhibition rather than non-specific membrane disruption. Rationale: A luminescent ADP-detection assay directly correlates kinase activity with ATP consumption. This provides a highly sensitive, non-radioactive readout that is unaffected by the autofluorescence sometimes exhibited by heterocyclic benzotriazole derivatives.
-
Reaction Setup: In a 384-well plate, combine 10 ng of recombinant human CK2 holoenzyme, 20 µM of specific peptide substrate (RRRDDDSDDD), and varying concentrations of BTA-HCl in kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA).
-
Initiation: Initiate the reaction by adding 10 µM ATP. Incubate at room temperature for 60 minutes.
-
Detection: Add an equal volume of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.
-
Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is subsequently used by luciferase to generate light.
-
Data Analysis: Measure luminescence. Plot the luminescent signal against the log[inhibitor] concentration to calculate the biochemical IC₅₀.
References
-
Title: Protein kinase CK2 inhibitor 4,5,6,7-tetrabromobenzotriazole (TBB) induces apoptosis and caspase-dependent degradation of haematopoietic lineage cell-specific protein 1 (HS1) in Jurkat cells. Source: Biochemical Journal / PubMed URL: [Link]
-
Title: Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. Source: International Journal of Molecular Sciences (MDPI) URL: [Link]
-
Title: A novel benzotriazole derivative inhibits proliferation of human hepatocarcinoma cells by increasing oxidative stress concomitant mitochondrial damage. Source: Toxicology in Vitro / PubMed URL: [Link]
Sources
- 1. Protein kinase CK2 inhibitor 4,5,6,7-tetrabromobenzotriazole (TBB) induces apoptosis and caspase-dependent degradation of haematopoietic lineage cell-specific protein 1 (HS1) in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. portlandpress.com [portlandpress.com]
- 4. A novel benzotriazole derivative inhibits proliferation of human hepatocarcinoma cells by increasing oxidative stress concomitant mitochondrial damage - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling 5-(Aminomethyl)-1-methyl-1H-benzotriazole hydrochloride
In the dynamic landscape of pharmaceutical research and drug development, the paramount importance of laboratory safety cannot be overstated. As researchers and scientists, our commitment to innovation must be matched by an unwavering dedication to personal and environmental safety. This guide provides essential, in-depth guidance on the appropriate personal protective equipment (PPE) for handling 5-(Aminomethyl)-1-methyl-1H-benzotriazole hydrochloride, a compound that, like many benzotriazole derivatives and chemical hydrochlorides, requires meticulous handling protocols. By understanding the rationale behind each protective measure, we can foster a culture of safety and ensure the integrity of our research.
Core Principles of Chemical Handling
Before delving into specific PPE recommendations, it is crucial to ground our practice in foundational safety principles. When handling any powdered chemical of unknown or uncertain toxicity, the primary goal is to minimize all potential routes of exposure: inhalation, ingestion, skin contact, and eye contact.[4][5]
A designated work area should be established for handling toxic or hazardous powders, clearly labeled to alert colleagues.[6][7] This area should ideally be within a certified chemical fume hood to control airborne particles.[7][8]
Recommended Personal Protective Equipment (PPE)
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the recommended PPE for various laboratory activities involving 5-(Aminomethyl)-1-methyl-1H-benzotriazole hydrochloride.
| PPE Component | Standard Operations (Low Concentration/Small Scale) | High-Risk Operations (High Concentration/Large Scale/Aerosol Generation) |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Double gloving with chemical-resistant gloves (e.g., Nitrile) |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles | Chemical safety goggles and a full-face shield |
| Respiratory Protection | Not typically required if handled in a certified chemical fume hood | NIOSH-approved respirator with a particulate filter (e.g., N95) or a higher level of respiratory protection may be necessary based on risk assessment |
| Body Protection | A standard laboratory coat | A disposable, chemical-resistant lab coat or coveralls |
Rationale and In-Depth Considerations
Hand Protection: The use of chemical-resistant gloves is non-negotiable to prevent skin contact.[5] Nitrile gloves are a common and effective choice for handling many chemical powders. For high-risk operations, double gloving provides an additional layer of protection against potential tears or contamination during removal.[8] It is imperative to change gloves immediately if they become contaminated and to wash hands thoroughly after removing them.[6]
Eye and Face Protection: The potential for this compound to cause serious eye irritation necessitates robust eye protection.[1][2][3] Safety glasses with side shields offer a minimum level of protection.[8] However, for any task with a risk of splashing or aerosol generation, chemical safety goggles are essential.[8] In high-risk scenarios, a full-face shield worn over safety goggles provides comprehensive protection for the entire face.[9][10]
Respiratory Protection: Handling powdered chemicals inherently carries a risk of inhalation, which can lead to respiratory irritation.[1][2][3] All handling of 5-(Aminomethyl)-1-methyl-1H-benzotriazole hydrochloride powder should be conducted within a certified chemical fume hood to minimize airborne particles.[7][8] If a fume hood is not available or if there is a risk of significant aerosol generation, a NIOSH-approved respirator with a particulate filter should be used.[5][11]
Body Protection: A standard lab coat is sufficient for low-risk activities to protect against minor spills and contamination of personal clothing.[5] For larger-scale work or situations with a higher risk of contamination, disposable, chemical-resistant lab coats or coveralls are recommended to prevent the spread of the chemical outside the laboratory.[8]
Operational and Disposal Plans
A structured operational plan is critical for minimizing exposure risk.
Weighing and Handling Workflow
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. ddpsinc.com [ddpsinc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. safety.duke.edu [safety.duke.edu]
- 7. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 10. echemi.com [echemi.com]
- 11. irowater.com [irowater.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
